N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride

Description

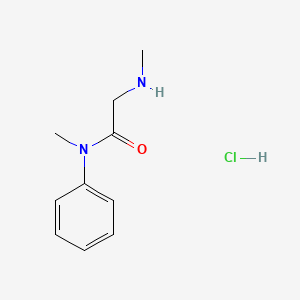

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS: 97454-51-8) is a substituted acetamide derivative with the molecular formula C₁₂H₁₈ClN₂O . Structurally, it features a phenyl group attached to the nitrogen atom of the acetamide backbone, along with methyl and methylamino substituents. This compound is primarily utilized in research settings, as indicated by its classification for "research use only" by suppliers like Santa Cruz Biotechnology .

Properties

IUPAC Name |

N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMDUIBLLVOTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90913913 | |

| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97454-51-8 | |

| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 97454-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route Based on Acetamide Nucleophilic Substitution

Step 1: Synthesis of N-phenylacetamide

- Phenylacetic acid or phenylacetyl chloride reacts with ammonia or ammonium salts under controlled conditions to produce N-phenylacetamide.

- Reaction conditions typically involve an organic solvent such as ethanol or acetonitrile at temperatures around 50°C.

Step 2: N-methylation of N-phenylacetamide

- The N-phenylacetamide undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- Alternatively, methylamine hydrochloride can be used in a reductive amination process to introduce the methyl group selectively.

Step 3: Introduction of the methylamino group

- The methylated acetamide is then reacted with methylamine (or methylammonium salts) under reflux conditions to form the methylamino derivative.

Step 4: Final formation of hydrochloride salt

- The free base is treated with hydrochloric acid in an aqueous or alcoholic medium to produce the hydrochloride salt, which is then purified by recrystallization.

Route Involving Chloroacetyl Intermediates (Preferred for High Purity)

This route is based on the process described in patent literature, notably WO2020222158A1, which emphasizes environmentally friendly and scalable synthesis:

| Step | Description | Reaction Conditions | Key Features |

|---|---|---|---|

| 1 | Reacting phenylacetic acid derivative with chloroacetyl chloride | In presence of a base like sodium hydroxide, in suitable solvents (e.g., dichloromethane) | Forms chloroacetamide intermediate |

| 2 | Nucleophilic substitution with methylamine | In presence of a base, at controlled temperature (~0-25°C) | Produces N-methylacetamide derivative |

| 3 | N-methylation of amino group | Using methylating agents such as methyl iodide or dimethyl sulfate | Ensures selective methylation |

| 4 | Conversion to hydrochloride salt | Acidification with HCl in ethanol or water | Crystallization of pure hydrochloride salt |

This method avoids extensive purification steps, reduces impurities, and enhances yield.

Alternative Method: Direct N-Methylation of Phenylacetamide

- Direct methylation of phenylacetamide using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., potassium carbonate).

- Followed by reaction with methylamine to introduce the methylamino group.

- Acidification to yield the hydrochloride salt.

This route is less favored industrially due to potential side reactions and racemization risks but can be suitable for small-scale synthesis.

Key Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, dichloromethane | Choice depends on solubility and environmental considerations |

| Temperature | 0°C to 60°C | Lower temperatures favor selectivity; higher temperatures increase reaction rates |

| Base | Sodium hydroxide, potassium carbonate | Used to neutralize acids and facilitate nucleophilic substitution |

| Methylating agent | Methyl iodide, dimethyl sulfate | Highly reactive; handle with care due to toxicity |

| Reaction time | 2-24 hours | Optimization required for maximum yield and minimal impurities |

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Phenylacetic acid | Phenylacetyl chloride, ammonia | Acylation, nucleophilic substitution | Simple, scalable | Potential for impurities, requires purification |

| B | N-phenylacetamide | Methyl iodide/dimethyl sulfate, base | N-methylation | High selectivity | Toxic reagents, racemization risk |

| C | Chloroacetamide intermediate | Methylamine, acid | Nucleophilic substitution | Environmentally friendly | Multi-step, complex purification |

Research Findings and Innovations

- Environmentally friendly processes focus on replacing hazardous methylating agents with less toxic alternatives like methyl carbonate or using catalytic N-methylation techniques.

- Process intensification through continuous flow reactors enhances safety, reduces reaction times, and improves product consistency.

- Impurity control is achieved by optimizing reaction conditions to suppress dimer formation, notably through the use of specific solvents and controlled reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Organic Chemistry

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride serves as a reagent in various organic synthesis reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable precursor for synthesizing other chemical compounds. For instance:

- Oxidation: Can yield N-oxide derivatives.

- Reduction: Converts to amine derivatives.

- Substitution: Functional groups can be replaced by other groups.

Biological Research

In biological contexts, this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as a modulator of enzyme activity allows researchers to investigate its effects on various biological processes. Notably:

- It may interact with specific receptors or enzymes, influencing cellular signaling pathways.

- Preliminary studies suggest potential interactions with neurotransmitter receptors relevant to mood regulation.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structural characteristics suggest possible applications in developing treatments for psychiatric disorders and pain management. Research focuses on:

- Binding affinities to serotonin and dopamine receptors.

- Potential as a model compound for understanding central nervous system interactions.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its properties enable it to serve as a building block for various chemical syntheses, enhancing efficiency in industrial processes.

Mechanism of Action Overview

The mechanism of action involves binding to specific molecular targets, modulating their activity and influencing biochemical pathways. The exact pathways depend on the context of use and the specific biological targets involved.

Case Studies

Case Study 1: Neuropharmacological Research

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a significant interaction that could lead to mood regulation therapies.

Case Study 2: Industrial Synthesis

An industrial application demonstrated the compound's effectiveness as an intermediate in synthesizing complex pharmaceuticals, improving yield and reducing production costs through optimized reaction conditions.

Mechanism of Action

The mechanism of action of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride with structurally related acetamide derivatives, emphasizing substituent variations, molecular properties, and applications:

Structural and Functional Insights

Substituent Effects on Lipophilicity: The phenyl group in the target compound confers higher aromaticity and lipophilicity compared to N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride, which contains a cyclohexyl group. This difference may influence solubility and membrane permeability in biological systems . The ethynyl substituent in N-(3-Ethynylphenyl)-2-(methylamino)acetamide hydrochloride introduces a reactive alkyne moiety, enabling participation in click chemistry reactions, unlike the inert methyl group in the target compound .

Pharmacological vs. Agricultural Applications :

- While the target compound and its lidocaine-related analog are confined to research, Metolachlor is a commercially significant herbicide. The chloro and methoxypropyl groups in Metolachlor enhance its pesticidal activity, contrasting with the target compound’s lack of halogenation .

This highlights the importance of substituent choices in safety profiles.

Biological Activity

N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a synthetic compound with notable biological activity, particularly in pharmacological and biochemical research. This article explores its mechanisms of action, biological effects, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It contains a methyl group, a methylamino group, and a phenyl moiety attached to an acetamide backbone. This structural complexity contributes to its unique biological properties and potential therapeutic applications.

This compound interacts with various molecular targets, including:

- Enzymes : The compound modulates enzyme activity, which can influence metabolic pathways.

- Receptors : Preliminary studies suggest that it may bind to serotonin and dopamine receptors, which are critical in mood regulation and reward pathways.

The exact mechanisms remain under investigation, but its ability to influence neurotransmitter systems suggests potential applications in treating psychiatric disorders and pain management.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

Given its structure, the compound may have psychoactive properties similar to other amines. Studies have indicated that it could affect neurotransmitter systems involved in mood regulation. Its interaction with serotonin and dopamine receptors is particularly noteworthy for potential applications in neuropharmacology.

Study on Antibacterial Activity

A comprehensive study evaluated various synthesized alkaloids, including this compound, for their antibacterial properties. The results indicated significant activity against Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent in infectious diseases .

Neuropharmacological Research

In another study focusing on neuropharmacology, the compound's binding affinity to neurotransmitter receptors was assessed. Initial findings suggested significant interactions with serotonin receptors, which may lead to mood-enhancing effects. Further research is required to quantify these interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, and how can reaction efficiency be improved?

- Methodology : Multi-step synthesis is typically employed, involving condensation of substituted phenylamines with chloroacetyl derivatives followed by methylation. For example, a similar acetamide derivative (AZD8931) was synthesized in 11 steps with 2–5% yield via nucleophilic substitution and catalytic hydrogenation . To improve efficiency:

- Optimize stoichiometry (e.g., excess methylamine to drive alkylation).

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor intermediates via TLC or HPLC to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

- Methodology :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methylamino protons at δ 2.2–2.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software to validate stereochemistry and hydrogen bonding .

- HPLC-MS : Quantify purity (>98%) and detect impurities via reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as per GHS warnings for structurally similar acetamides .

- Neutralize waste with dilute acetic acid before disposal to prevent chloride release .

Advanced Research Questions

Q. How can competing side reactions during the methylamino group introduction be mitigated?

- Methodology :

- Temperature Control : Maintain reactions at 0–5°C to suppress over-alkylation .

- Protecting Groups : Temporarily protect the phenyl ring with Boc groups to direct reactivity toward the methylamino site .

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodology :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data to identify discrepancies in bond angles or torsional strain .

- Solvent Effects : Simulate solvent interactions (e.g., PCM models) to explain shifts in NMR or IR spectra .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor via LC-MS to identify hydrolysis products (e.g., phenylacetic acid derivatives) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (e.g., >150°C) .

Experimental Design Considerations

Q. How to design a stability study for long-term storage of this hydrochloride salt?

- Methodology :

- ICH Guidelines : Store samples at 25°C/60% RH, 40°C/75% RH, and 4°C. Assess hygroscopicity via dynamic vapor sorption (DVS) and crystallinity changes via PXRD .

- Accelerated Aging : Use Arrhenius modeling to predict shelf life based on degradation kinetics at elevated temperatures .

Q. What strategies can minimize batch-to-batch variability in synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH probes) to ensure consistency .

Data Analysis Challenges

Q. How to interpret conflicting bioactivity data across different assay platforms?

- Methodology :

- Meta-Analysis : Normalize data using Z-scores and account for assay-specific variables (e.g., cell line viability in MTT vs. resazurin assays) .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.